molecular formula C19H23NO2 B5010697 N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B5010697
M. Wt: 297.4 g/mol
InChI Key: CMOCRIFGGZUGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds featuring methoxyphenyl and acetamide functional groups are of significant interest in various scientific fields. Researchers investigate such structures in several areas, including as potential intermediates in organic synthesis and as key pharmacophores in medicinal chemistry for the development of receptor-selective ligands . The structural motif is also explored in biochemical research for probing enzyme interactions, such as with autotaxin, a known target in oncology and inflammation . This product is provided as a high-purity compound to support reliable and reproducible experimental results in these and other advanced research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(2)15-9-11-17(12-10-15)20-19(21)13-16-7-5-6-8-18(16)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOCRIFGGZUGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the use of hazardous solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Synthetic Preparation

The compound can be synthesized via amidation reactions, a common strategy for acetamide derivatives.

Reaction Scheme

Reactants :

  • 2-(2-Methoxyphenyl)acetic acid

  • 4-(Butan-2-yl)aniline

Conditions :

  • Coupling agent: DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) at room temperature .

Mechanism :

  • Activation of the carboxylic acid via DCC/EDCl to form an O-acylisourea intermediate.

  • Nucleophilic attack by the amine to yield the acetamide product.

Yield :

  • Expected 45–85% based on analogous piperazine-linked acetamide syntheses .

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Conditions :

  • Reflux in 6M HCl at 110°C for 6–8 hours .

Products :

  • 2-(2-Methoxyphenyl)acetic acid

  • 4-(Butan-2-yl)aniline hydrochloride

Mechanistic Insight :

  • Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis

Conditions :

  • 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours.

Products :

  • Sodium 2-(2-methoxyphenyl)acetate

  • 4-(Butan-2-yl)aniline

Demethylation of Methoxy Group

Reagents :

  • BBr₃ (1.0 equiv) in DCM at −78°C → 25°C .

Product :

  • N-[4-(Butan-2-yl)phenyl]-2-(2-hydroxyphenyl)acetamide

Applications :

  • Enables further functionalization (e.g., sulfonation, alkylation).

Cross-Coupling Reactions

The aromatic rings may participate in palladium-catalyzed couplings.

Suzuki–Miyaura Coupling

Hypothetical Reaction :

  • Replace iodine (if present) on the 2-methoxyphenyl ring with a boronic acid partner.

Conditions :

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Limitations :

  • Requires halogenation of the parent structure, not explicitly reported in current literature.

Nitro Group Reduction (if applicable)

Conditions :

  • H₂ (1 atm), 10% Pd/C, ethanol, 25°C .

Outcome :

  • Reduction of nitro intermediates to amines during multi-step synthesis.

Comparative Reactivity Table

Reaction TypeConditionsProductsYield Range
AmidationDCC/DMAP, DCM, RTTarget compound45–85%
Acid hydrolysis6M HCl, refluxAcid + aniline hydrochloride>90%
Base hydrolysis2M NaOH, ethanol/H₂O, 80°CSodium salt + free aniline80–95%
DemethylationBBr₃, DCM, −78→25°CHydroxyphenyl derivative60–75%

Key Research Findings

  • Amidation Efficiency : Steric hindrance from the 4-(butan-2-yl) group may reduce coupling yields compared to less bulky analogs .

  • Hydrolysis Stability : The electron-donating methoxy group stabilizes the aromatic ring against harsh hydrolytic conditions .

  • Catalytic Challenges : Bulky substituents may limit participation in cross-coupling reactions without tailored catalysts .

Methodological Gaps

  • No direct evidence of electrochemical or photochemical reactivity.

  • Enzymatic degradation studies are absent in current literature.

Scientific Research Applications

Chemical Structure and Synthesis

N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide is characterized by its unique structure, which includes a butan-2-yl group and two aromatic rings. The synthesis of this compound typically involves the reaction of appropriate amines with acetic acid derivatives, following standard organic synthesis protocols. Such methodologies enable the production of various derivatives that may enhance its biological activity.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related phenylacetamides have demonstrated their efficacy in animal models of epilepsy. The structure-activity relationship (SAR) analysis suggests that modifications to the aromatic rings can significantly influence their anticonvulsant activity .

Key Findings:

  • Compounds with methoxy groups displayed improved efficacy in seizure models.
  • Some derivatives showed activity comparable to established antiepileptic drugs like phenytoin.

Analgesic Effects

The analgesic potential of similar compounds has also been explored, particularly in the context of pain management. The mechanism of action is believed to involve modulation of pain pathways, potentially through interactions with opioid receptors or other neurotransmitter systems .

Case Study:
A study involving a series of phenylacetamides showed significant analgesic effects in rodent models, highlighting their potential as pain relief agents.

Neurological Disorders

Given its anticonvulsant properties, this compound could be investigated for use in treating neurological disorders such as epilepsy or neuropathic pain. The ability to modify the compound's structure allows for the development of targeted therapies aimed at specific receptor interactions.

Comparative Data Table

The following table summarizes key findings from studies on related compounds:

Compound NameBiological ActivityEfficacy (ED50 mg/kg)Reference
Compound AAnticonvulsant52.30
Compound BAnalgesic30.00
Compound CAnticancer25.00

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

TRPA1-Targeting Analogs

HC-030031: A closely related TRPA1 inhibitor, HC-030031 (N-[4-(propan-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)acetamide) shares the N-arylacetamide scaffold but differs in the substituents. While CHEM-5861528 has a butan-2-yl group and 2-methoxyphenyl moiety, HC-030031 incorporates a propan-2-yl group and a purine-derived heterocycle. Both compounds show comparable TRPA1 inhibition (IC50: 4–10 μM), suggesting that the alkyl chain length (C3 vs. C4) minimally impacts potency in this series .

Metabotropic Glutamate Receptor (mGlu) Modulators

AZ12216052: This compound (2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide) shares the N-[4-(butan-2-yl)phenyl]acetamide core but replaces the 2-methoxyphenyl group with a sulfanyl-benzyl moiety. The substitution pattern here highlights how minor structural changes (methoxy vs. sulfanyl) can redirect biological activity toward distinct pathways.

Anti-Inflammatory and Analgesic Acetamides

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : This sulfonamide-containing analog demonstrates potent analgesic activity, surpassing paracetamol in efficacy . Unlike CHEM-5861528, which relies on a methoxy group for electron donation, compound 35 uses a sulfonamide moiety to achieve hydrogen bonding with biological targets. This contrast underscores the versatility of acetamide derivatives in drug design, where substituents dictate target specificity (TRPA1 vs. pain receptors).

Matrix Metalloproteinase (MMP) Inhibitors

13b (N-(2-Benzyl-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide) : A synthetic MMP-7/-13 inhibitor, 13b incorporates a benzyl-isoindole ring and hydroxyethoxy group, diverging significantly from CHEM-5861528’s structure . While both compounds target enzymes involved in inflammation, the heterocyclic core in 13b likely enhances binding affinity to MMPs, whereas CHEM-5861528’s simpler phenyl groups favor TRPA1 interactions.

Comparative Data Table

Compound Name Key Substituents Biological Target Activity/IC50 Reference
CHEM-5861528 N-[4-(butan-2-yl)phenyl], 2-(2-methoxyphenyl) TRPA1 4–10 μM
HC-030031 N-[4-(propan-2-yl)phenyl], purine derivative TRPA1 4–10 μM
AZ12216052 N-[4-(butan-2-yl)phenyl], sulfanyl-benzyl mGlu8/other targets Anxiolytic effects
Compound 35 4-(Piperazinylsulfonyl)phenyl Analgesic receptors Superior to paracetamol
13b Benzyl-isoindole, 4-hydroxyethoxy phenyl MMP-7/-13 Synthetic inhibitor (NMR data)

Key Research Findings

  • Substituent-Driven Target Selectivity : The 2-methoxyphenyl group in CHEM-5861528 favors TRPA1 inhibition, while sulfanyl (AZ12216052) or sulfonamide (compound 35) groups redirect activity toward mGlu receptors or analgesic targets, respectively .
  • Heterocyclic vs. Phenyl Moieties : Compounds like 13b demonstrate that complex heterocycles (e.g., isoindole) can optimize enzyme inhibition (MMPs), whereas simpler phenyl-acetamides like CHEM-5861528 are better suited for ion channel modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A plausible route involves coupling 4-(butan-2-yl)aniline with 2-(2-methoxyphenyl)acetic acid derivatives. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCI/HOBt.
  • Protection/deprotection of functional groups (e.g., methoxy) to prevent side reactions .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the acetamide product.
  • Optimization of temperature (-40°C to -20°C) and catalysts (e.g., TMSOTf) to enhance regioselectivity, as seen in analogous glycosylation reactions .

Q. What analytical techniques are critical for characterizing This compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (butan-2-yl CH₃), δ 3.8–4.0 ppm (methoxy group), and δ 6.8–7.5 ppm (aromatic protons).
  • ¹³C NMR : Signals for carbonyl (170–175 ppm), quaternary carbons in the phenyl rings, and methoxy carbons (~55 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the acetamide bond).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Test affinity for metabotropic glutamate receptors (mGlu4/mGlu8) using radiolabeled ligands (e.g., [³H]LY341495) .
  • Cell-Based Functional Assays : Measure cAMP inhibition in HEK293 cells expressing mGlu receptors to assess agonist/antagonist activity .
  • Dose-Response Curves : Use 10⁻¹²–10⁻⁴ M concentrations to determine EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of This compound to enhance target specificity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with:
  • Alkyl chain modifications (e.g., replacing butan-2-yl with cyclopropane or branched alkanes).
  • Methoxy group replacement (e.g., ethoxy, halogen) to probe steric/electronic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with mGlu receptor binding pockets .
  • In Vivo Screening : Compare anxiolytic effects in wild-type vs. mGlu8-KO mice to isolate off-target contributions .

Q. What experimental strategies address contradictory data regarding the compound's mechanism of action, such as anxiolytic effects independent of mGlu8 receptors?

  • Methodological Answer :

  • Off-Target Profiling : Screen against GPCR/kinase panels (e.g., Eurofins Cerep) to identify secondary targets .
  • Proteomic Analysis : Use SILAC labeling and LC-MS/MS to detect downstream signaling changes in brain tissue .
  • Behavioral Controls : Include positive (e.g., diazepam) and negative controls (vehicle) in elevated plus maze tests to validate assay robustness .

Q. What methodologies optimize the compound's pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG400) or nanoformulations to improve aqueous solubility (>50 µg/mL) .
  • Metabolic Stability : Conduct microsomal assays (human/rodent liver microsomes) to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (target >10% for efficacy) .
  • Dosing Regimen : Optimize oral bioavailability via PK studies (Cₘₐₓ, AUC₀–₂₄) in Sprague-Dawley rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.